
2-Fluoro-2-(4-fluorophenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-(4-fluorophenyl)butan-1-amine, also known as 2-F-2-FBPB, is an amine compound that has been widely studied for its potential applications in scientific research. It is a fluorinated derivative of butan-1-amine and has a structure with two fluorine atoms bound to one carbon atom in the center of the molecule. It has been used as a synthetic intermediate in the production of various pharmaceuticals and other compounds. 2-F-2-FBPB has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Electrophilic Amination and Fluorine Removal
The compound 2-Fluoro-2-(4-fluorophenyl)butan-1-amine is involved in reactions such as the electrophilic amination of 4-fluorophenol with diazenes. This process results in the complete removal of the fluorine atom, highlighting its reactivity and potential for creating new chemical entities through amination reactions (Bombek et al., 2004).
Chiral Derivatizing Agent
The compound has been synthesized from styrene, and its enantiomers have been separated and identified, showcasing its utility as a chiral derivatizing agent. This application is particularly relevant in the field of stereoisomeric pharmaceuticals, where the chirality of a compound can significantly influence its biological activity (Hamman, 1989).
Nucleophilic Substitution in Organic Synthesis
The compound plays a role in nucleophilic substitution reactions, specifically in the context of reacting 1,1-dicyano-2-p-dimethylaminophenyl-2-chloro- and -2-fluoro-ethylenes with substituted anilines. The study of these reactions provides insights into the kinetics and mechanisms of nucleophilic attacks on carbon–carbon double bonds, contributing to our understanding of organic synthesis processes (Rappoport & Ta-Shma, 1971).
Antitumor Properties and Drug Development
There are investigations into its derivatives for their antitumor properties, showcasing the potential of 2-Fluoro-2-(4-fluorophenyl)butan-1-amine and its analogs in the development of novel antitumor agents. The studies focus on understanding the mechanism of action and improving the solubility and stability of these compounds, which is crucial for their potential therapeutic applications (Bradshaw et al., 2002).
Anti-Inflammatory Activity
The compound's derivatives have been studied for their anti-inflammatory activity, highlighting the compound's relevance in medicinal chemistry. These studies aim to understand the molecular basis of their biological activity and optimize their properties for potential therapeutic applications (Sun et al., 2019).
properties
IUPAC Name |
2-fluoro-2-(4-fluorophenyl)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-10(12,7-13)8-3-5-9(11)6-4-8/h3-6H,2,7,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZBUPRCHRAKJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(4-fluorophenyl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Hexan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1489809.png)




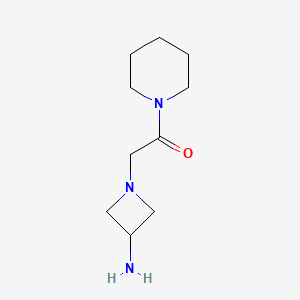
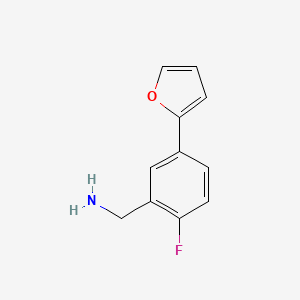
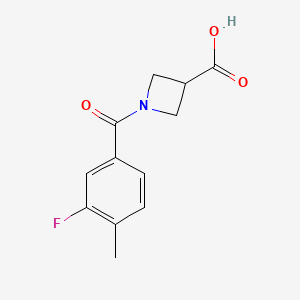
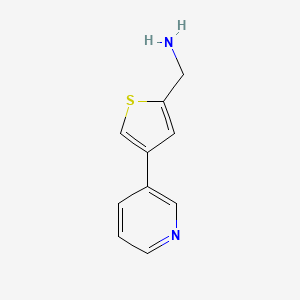
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}acetic acid](/img/structure/B1489825.png)
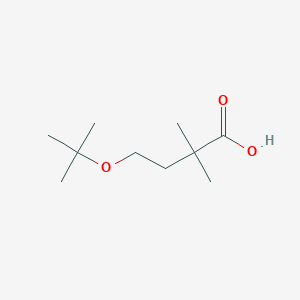
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)
![3-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1489832.png)